REACTION_CXSMILES
|
C(N(CC)C(=O)[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Cl:12])[C:7]=1[CH2:13][CH2:14][CH2:15][OH:16])C.[OH-].[Na+]>C(O)C>[Cl:12][C:8]1[C:7]([CH2:13][CH2:14][CH2:15][OH:16])=[C:6]([OH:5])[CH:11]=[CH:10][CH:9]=1 |f:1.2|
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Name
|
3-chloro-2-(3-hydroxypropyl)phenyl diethylcarbamate
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(OC1=C(C(=CC=C1)Cl)CCCO)=O)CC
|
Name
|
|
Quantity
|
0.144 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
14.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 21 h
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel using a gradient of ethyl acetate (15-100%) in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)O)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 213.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |